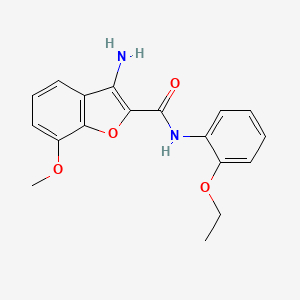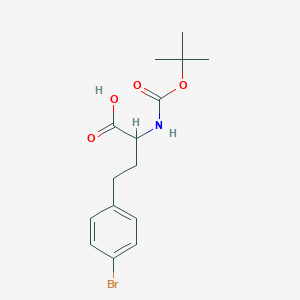![molecular formula C19H21N5O5 B2859003 methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 847366-37-4](/img/structure/B2859003.png)
methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines, are found in many biological molecules, such as DNA, RNA, and ATP .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine core with various substitutions at different positions. These include a methyl group, a methoxyphenyl group, and an acetate group. The exact three-dimensional structure and conformation would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the acetate group might undergo hydrolysis under acidic or basic conditions, and the methoxyphenyl group might participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors influencing these properties could include its size, shape, functional groups, and the presence of any chiral centers .
Scientific Research Applications
Environmental Monitoring
The study on azoxystrobin, a fungicide chemically related to the compound of interest through its structural motif, highlights its environmental impact. Azoxystrobin and its degradation product were investigated for leaching potential in Danish agricultural fields. This research is crucial for understanding the environmental behavior of such chemicals, especially their potential to contaminate water sources and affect aquatic organisms. The findings suggest the importance of monitoring these substances in pesticide management programs to mitigate their environmental impact (Jørgensen et al., 2012).
Chemical Synthesis and Structural Analysis
Several studies focus on the synthesis and structural characterization of compounds bearing resemblance to the specified chemical, showing the diversity of methods and applications in chemical synthesis. For instance, the synthesis and crystal structure characterization of related compounds have been explored, providing insights into their molecular arrangements and potential for forming specific interactions, which are essential for designing new materials or drugs (Mao et al., 2015).
Pharmacological and Antimicrobial Applications
Research into novel compounds derived from or related to the chemical structure of interest often aims at discovering new therapeutic agents. Compounds with the thienopyrimidine core, for instance, have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic properties. This underscores the potential pharmaceutical applications of these molecules in treating various diseases and conditions (Abu‐Hashem et al., 2020). Similarly, antimicrobial studies of related pyrimidinone and oxazinone derivatives fused with thiophene rings indicate their potential as antimicrobial agents, highlighting the importance of such compounds in developing new treatments for infections (Hossan et al., 2012).
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also involve studying its interactions with various biological targets and assessing its potential therapeutic applications .
properties
IUPAC Name |
methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-21-16-15(17(26)24(19(21)27)11-14(25)29-3)23-10-4-9-22(18(23)20-16)12-5-7-13(28-2)8-6-12/h5-8H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENANGAAHUXIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2858922.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2858927.png)
![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2858930.png)


![[2,2'-Bipyridin]-5-amine](/img/structure/B2858934.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2858936.png)


![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)
